1,4,5,8-四甲基-9H-咔唑

描述

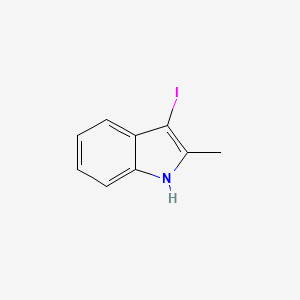

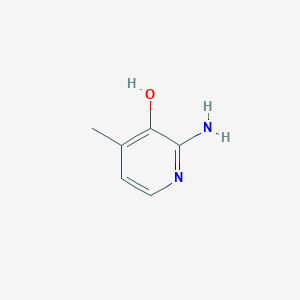

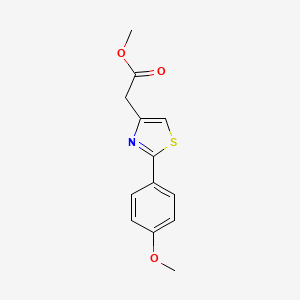

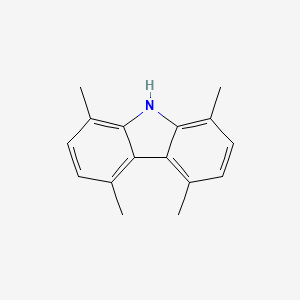

“1,4,5,8-Tetramethyl-9H-carbazole” is a derivative of carbazole . Carbazole compounds are known for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .

Molecular Structure Analysis

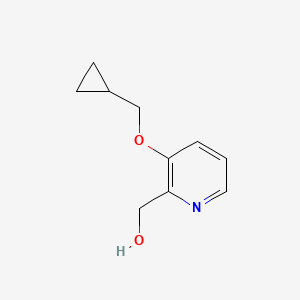

The molecular structure of “1,4,5,8-Tetramethyl-9H-carbazole” is based on the carbazole structure, but with additional methyl groups at the 1,4,5,8 positions .

Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Physical And Chemical Properties Analysis

Carbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

科学研究应用

药用化学和药理学

咔唑衍生物,包括那些与 1,4,5,8-四甲基-9H-咔唑结构相关的衍生物,因其广泛的生物活性而被广泛研究。研究重点介绍了咔唑骨架在开发抗菌、抗疟、抗癌和抗阿尔茨海默病药物方面的潜力。这些化合物的构效关系 (SAR) 和作用机制为未来的药物开发提供了见解 (Tsutsumi, Gündisch, & Sun, 2016).

材料科学和光物理应用

咔唑衍生物在材料科学中表现出有希望的应用,特别是在荧光探针和半导体材料的开发中。一项关于咔唑基四咪唑配体的研究强调了它作为分子纳米桶在水性介质中运输水不溶性荧光团的用途,展示了它在活细胞成像中的潜力 (Roy et al., 2015).

环境和生物技术应用

细菌对咔唑衍生物的生物转化证明了环境和生物技术的重要性。双苯降解细菌 Ralstonia sp. 菌株 SBUG 290 已被证明可以代谢 9H-咔唑衍生物,产生各种羟基化代谢物。这为在环境解毒和复杂有机分子合成中使用微生物途径开辟了途径 (Waldau et al., 2009).

光催化和有机反应

咔唑衍生物的光催化应用,例如 1,2,3,5-四(咔唑-9-基)-4,6-二氰基苯 (4CzIPN),说明了它们在促进有机转化中的作用。4CzIPN 以其出色的氧化还原窗口和化学稳定性,自 2016 年以来一直被用作各种有机反应中的无金属光催化剂,突显了它在绿色化学中的重要性 (Shang et al., 2019).

作用机制

Target of Action

The primary target of 1,4,5,8-Tetramethyl-9H-carbazole is the electron donor in the development of thermally activated delayed fluorescence (TADF) emitters . TADF emitters are a type of organic light-emitting diode (OLED) that have attracted significant attention due to their high efficiency .

Mode of Action

1,4,5,8-Tetramethyl-9H-carbazole interacts with its targets by replacing carbazole in the development of TADF emitters . The additional steric hindrance of methyl groups leads to a more twisted structure of the molecule, which successfully exhibits TADF behavior . This interaction results in changes in the molecular structure and properties of the TADF emitters.

Biochemical Pathways

The biochemical pathways affected by 1,4,5,8-Tetramethyl-9H-carbazole involve the electropolymerization of carbazole moieties . This process results in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .

Result of Action

The molecular and cellular effects of 1,4,5,8-Tetramethyl-9H-carbazole’s action include the development of TADF emitters with a more twisted structure . In OLEDs, these emitters exhibit extremely high forward-viewing maximum external quantum efficiency .

Action Environment

The action of 1,4,5,8-Tetramethyl-9H-carbazole can be influenced by environmental factors such as temperature . For instance, the activation energy of the compound should be considered a dynamic parameter affected by the environmental temperature, especially in the case of a small energy gap of 10 meV .

未来方向

Carbazole derivatives have gained a lot of attention in medicinal chemistry over the last few decades due to their wide range of biological and pharmacological properties . The therapeutic potential of natural, semi-synthetic or synthetic carbazole-containing molecules has expanded considerably . Therefore, “1,4,5,8-Tetramethyl-9H-carbazole” and similar compounds may have promising future applications in various fields.

属性

IUPAC Name |

1,4,5,8-tetramethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-9-5-7-11(3)15-13(9)14-10(2)6-8-12(4)16(14)17-15/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGDSGWFUREMHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3NC2=C(C=C1)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302821 | |

| Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20355-42-4 | |

| Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20355-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。